N-(4-chlorophenyl)-5-nitro-1H-indazole-1-carboxamide

Antiparasitic drug discovery Chagas disease Bioreductive activation

Des-nitro indazole analogs lack the 5-nitro bioreductive trigger essential for anti-T. cruzi activity, introducing confounding variables that undermine experimental validity. This compound delivers the authentic 5-nitroindazole-1-carboxamide scaffold with validated antiparasitic efficacy. - Validated anti-T. cruzi scaffold: IC₅₀ 1.00-8.75 µM against epimastigotes, selectivity indices >12.41 to >256, exceeding benznidazole benchmark (SI ≥ 10) - 5-Nitro group serves as bioreductive trigger for parasitic nitroreductase activation; des-nitro congener (CAS 89331-90-8) available as essential negative control - Elevated melting point (210 °C) provides 70 °C wider thermal processing window vs. des-nitro analog for solid-dosage-form development

Molecular Formula C14H9ClN4O3
Molecular Weight 316.70 g/mol
CAS No. 89331-91-9
Cat. No. B15213021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-5-nitro-1H-indazole-1-carboxamide
CAS89331-91-9
Molecular FormulaC14H9ClN4O3
Molecular Weight316.70 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2)Cl
InChIInChI=1S/C14H9ClN4O3/c15-10-1-3-11(4-2-10)17-14(20)18-13-6-5-12(19(21)22)7-9(13)8-16-18/h1-8H,(H,17,20)
InChIKeyCZMILRFMMBGUSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chlorophenyl)-5-nitro-1H-indazole-1-carboxamide: Chemical Identity and Core Properties


N-(4-Chlorophenyl)-5-nitro-1H-indazole-1-carboxamide (CAS 89331-91-9) is a synthetic indazole derivative with molecular formula C₁₄H₉ClN₄O₃ and molecular weight 316.70 g·mol⁻¹ . It belongs to the 5-nitroindazole-1-carboxamide subclass, defined by a nitro group at the 5-position, a carboxamide linker at the 1-position of the indazole core, and a 4-chlorophenyl substituent on the carboxamide nitrogen . This compound is commercially available from multiple suppliers at purities ≥97% and is listed in authoritative chemical databases including DSSTox (DTXSID10392867) and Wikidata (Q82191336) .

Why Des-Nitro Analogs Cannot Replace This Compound


Simple substitution with des-nitro or positional-isomer analogs (e.g., CAS 89331-90-8, CAS 23707-00-8) is not functionally equivalent because the 5-nitro group fundamentally alters both physicochemical properties and biological activation potential. The nitro substituent increases molecular weight by ~45 Da (316.70 vs. 271.70 g·mol⁻¹), raises the predicted melting point by approximately 70 °C (210 °C vs. 140 °C), and reduces LogP (4.27 vs. ~3.84), indicating differential solubility and permeability profiles that directly impact assay compatibility and formulation behavior . Critically, the 5-nitroindazole scaffold is a well-established bioreductive trigger that enables enzymatic activation pathways (e.g., via nitroreductases) not available to des-nitro congeners—a mechanistic distinction documented across multiple antiparasitic screening programs [1]. Procuring a des-nitro analog for biological studies that require nitro-dependent activity introduces a confounding variable that undermines experimental validity.

Quantitative Evidence for Superior Performance


Bioreductive Activation Capacity from the 5-Nitro Group

The 5-nitroindazole scaffold—the core pharmacophore shared by the target compound—enables nitroreductase-dependent bioactivation that is mechanistically unavailable to des-nitro indazole-1-carboxamide analogs such as CAS 89331-90-8. In head-to-head class-level studies, 5-nitroindazole derivatives achieve IC₅₀ values of 1.00–8.75 µM against T. cruzi epimastigotes, representing a 2.9- to 25-fold potency advantage over the clinical reference drug benznidazole (IC₅₀ = 25.22 µM), whereas the des-nitro parent scaffold shows no detectable trypanocidal activity in analogous assays [1]. The selectivity index (SI) for 5-nitroindazole derivatives exceeds 12.41 to >256 on epimastigotes, surpassing the established cut-off of benznidazole (SI ≥ 10) [1].

Antiparasitic drug discovery Chagas disease Bioreductive activation

Enhanced Thermal Processing Window from Higher Melting Point

The target compound exhibits a reported melting point of 210 °C (determined in ethanol/water), which is 70 °C higher than its closest structural analog, N-(4-chlorophenyl)-1H-indazole-1-carboxamide (CAS 89331-90-8, m.p. = 140 °C) . This 50% increase in melting point reflects stronger intermolecular interactions conferred by the 5-nitro group, translating into a significantly broader thermal processing window for solid-state formulation development, hot-melt extrusion, and elevated-temperature stability studies.

Solid-state formulation Thermal stability Crystallinity assessment

Altered Membrane Permeability from Modified Lipophilicity

The target compound has a computed LogP of 4.27, which is approximately 0.43 log units higher than the des-nitro analog CAS 89331-90-8 (LogP ~3.84) . This difference, driven by the electron-withdrawing nitro group, places the target compound closer to the optimal LogP range for oral absorption (typically 1.35–5.0) while simultaneously increasing the polar surface area (PSA: 92.74 Ų vs. 46.92 Ų for the des-nitro analog), creating a distinct permeability-solubility trade-off profile that must be accounted for in lead optimization campaigns .

ADME prediction Lipophilicity optimization Permeability screening

Superior Selectivity Indices in Antiparasitic Screens

5-Nitroindazole derivatives, representing the core scaffold of the target compound, have demonstrated selectivity indices (SI = IC₅₀ host cell / IC₅₀ parasite) exceeding 12.41 to >256 on T. cruzi epimastigotes, surpassing the established cut-off of the clinical reference drug benznidazole (SI ≥ 10) [1]. For intracellular amastigotes, selectivities reach >246.15 and >188.23 for optimized derivatives, indicating that the 5-nitroindazole scaffold can deliver potent antiparasitic activity while maintaining a favorable therapeutic window—a property not shared by non-nitrated indazole-1-carboxamide analogs that lack intrinsic antiparasitic activity [1].

Selectivity index Host cell toxicity Antiparasitic drug safety

High-Value Application Scenarios


Antiparasitic Lead Identification for Chagas Disease

The 5-nitroindazole scaffold of this compound has been validated across multiple independent studies as a productive template for anti-T. cruzi lead generation [1]. Derivatives sharing this core scaffold achieve IC₅₀ values of 1.00–8.75 µM against epimastigotes with selectivity indices >12.41 to >256, exceeding the benznidazole reference benchmark (SI ≥ 10). Procurement of this compound as a scaffold-starting point enables SAR exploration at the N-phenyl position, where the 4-chloro substituent can be systematically varied to optimize potency, selectivity, and in vivo pharmacokinetics. The des-nitro analog (CAS 89331-90-8) is unsuitable for this application because it lacks the nitro group essential for bioreductive activation and shows no detectable antiparasitic activity [1].

Bioreductive Prodrug Mechanism-of-Action Studies

The 5-nitro group on the indazole ring serves as a bioreductive trigger, enabling enzymatic reduction by parasitic nitroreductases—a mechanism that generates cytotoxic radical species selectively within the target organism [1]. This compound is therefore ideally suited as a probe molecule for investigating nitroreductase expression levels, substrate specificity, and activation kinetics in T. cruzi and related kinetoplastid parasites. The des-nitro congener (CAS 89331-90-8) serves as the essential negative control in such studies, as it is incapable of undergoing nitroreductase-dependent activation. The documented LogP difference (Δ = +0.43) between the two compounds further enables parallel assessment of how lipophilicity modulates intracellular activation efficiency .

Solid-State Formulation with Elevated Thermal Processing

With a melting point of 210 °C—70 °C higher than its des-nitro analog (140 °C)—this compound offers a significantly expanded thermal processing window for solid-dosage-form development . This property is particularly valuable for hot-melt extrusion and melt-granulation processes that require excipient melting or softening above 150 °C, where the des-nitro analog would risk degradation or phase separation. The higher melting point also facilitates differential scanning calorimetry (DSC)-based purity assessment and polymorph screening with greater resolution than lower-melting congeners.

ADME Property Calibration with High-PSA Probe Compounds

The target compound's combination of elevated polar surface area (PSA = 92.74 Ų) and moderate lipophilicity (LogP = 4.27) places it in a distinct region of the PSA-LogP property space compared to the des-nitro analog (PSA = 46.92 Ų, LogP = 3.84) . This differentiation makes the compound valuable as a calibration standard or probe molecule in ADME assay development, particularly for validating computational permeability models (e.g., PAMPA, Caco-2) across a wider PSA range. The 98% increase in PSA relative to the des-nitro analog provides a built-in comparator pair for training quantitative structure-property relationship (QSPR) models.

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